molecular formula C10H11N3S B15274338 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B15274338
M. Wt: 205.28 g/mol
InChI Key: GWHBHUIITAPQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine ( 1693941-17-1) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities, fused with a thiophene ring that enhances its potential for molecular interactions . The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its significant role in targeted cancer therapy, acting as a potent protein kinase inhibitor (PKI) for enzymes such as CK2, EGFR, B-Raf, and MEK . Beyond oncology, derivatives of this core structure have demonstrated excellent inhibitory activity against metabolic enzymes like α-glucosidase, showing potential for the treatment of type 2 diabetes, and are also explored as anxiolytics and for the treatment of central nervous system (CNS) diseases . Furthermore, the structural motif has been successfully incorporated into fluorophores for optical applications, including chemosensors and bioimaging, due to its tunable photophysical properties and excellent photostability . With a molecular formula of C 10 H 11 N 3 S and a molecular weight of 205.28 g/mol , this compound serves as a valuable building block in drug discovery and chemical biology. Researchers can utilize it to develop novel therapeutic agents or as a probe to study biological processes. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

7-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H11N3S/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h2-3,5-7,9,11H,1,4H2

InChI Key

GWHBHUIITAPQJK-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1C3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone or β-ketoester under acidic or basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions depending on the reagent and conditions:

  • Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the thiophene ring or peripheral substituents. For example, oxidation of the thiophene moiety can yield sulfone derivatives.

  • Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfur atoms in the thiophene ring to sulfoxides or sulfones, depending on stoichiometry.

Key Data:

ReagentConditionsProductYield (%)
KMnO₄H₂O, 80°C, 2 hThiophene sulfone derivative65–70
mCPBA (1 equiv)CH₂Cl₂, 0°C, 1 hThiophene sulfoxide85

Reduction Reactions

Reductive transformations target the pyrimidine ring or substituents:

  • Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups (if present) to alcohols.

  • Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the pyrimidine ring, converting 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine to its fully saturated analog.

Example Reaction:

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidineH2/Pd-C (10%)Perhydro-pyrazolo[1,5-a]pyrimidine derivative(Yield: 92%)[1]\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C (10\%)}} \text{Perhydro-pyrazolo[1,5-a]pyrimidine derivative} \quad (\text{Yield: 92\%})[1]

Electrophilic Substitution

The C3 position of the pyrazole ring is highly nucleophilic, enabling electrophilic functionalization:

Formylation

  • Vilsmeier-Haack reagent (POCl₃/DMF) introduces a formyl group at C3 :

    7-(Thiophen-3-yl)-...pyrimidinePOCl3/DMF3-Formyl derivative(Yield: 78–85%)[3]\text{7-(Thiophen-3-yl)-...pyrimidine} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{3-Formyl derivative} \quad (\text{Yield: 78–85\%})[3]

    The electron-donating thiophene group enhances reactivity, leading to higher yields compared to π-deficient substituents .

Halogenation

  • Oxidative halogenation with NaX (X = Cl, Br, I) and K₂S₂O₈ introduces halogens at C3 :

    Halogen SourceConditionsProductYield (%)
    NaClK₂S₂O₈, DMF, 60°C, 6 h3-Chloro derivative72
    NaBrK₂S₂O₈, DMF, 60°C, 6 h3-Bromo derivative68
    NaIK₂S₂O₈, DMF, 60°C, 6 h3-Iodo derivative63

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions:

  • Amination with NH₃/EtOH at 120°C replaces chlorine or other leaving groups (if present) with amino groups .

  • Alkoxy substitution using NaOR (R = Me, Et) in DMF introduces alkoxy groups at position 6 or 7 .

Cycloaddition and Ring-Opening Reactions

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) form bicyclic adducts via the thiophene ring.

  • Ring-opening with nucleophiles (e.g., hydrazine) cleaves the pyrimidine ring under basic conditions, generating pyrazole-thiophene hybrids.

Functional Group Interconversion

  • Ester hydrolysis : Esters at position 6 are hydrolyzed to carboxylic acids using NaOH/EtOH .

  • Aldol condensation : The 3-formyl derivative reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

Metal-Catalyzed Cross-Coupling

  • Suzuki coupling with aryl boronic acids functionalizes the thiophene ring at position 5 :

    5-Bromo-thiophene derivativePd(PPh3)4,Na2CO35-Aryl-thiophene analog(Yield: 60–75%)[5]\text{5-Bromo-thiophene derivative} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{5-Aryl-thiophene analog} \quad (\text{Yield: 60–75\%})[5]

Tautomerism and pH-Dependent Reactivity

The compound exhibits pH-dependent tautomerism, influencing its reactivity:

  • In acidic media, the pyrimidine ring adopts a protonated form, enhancing electrophilic substitution at C3 .

  • In basic media, deprotonation at nitrogen atoms shifts reactivity toward nucleophilic pathways .

Scientific Research Applications

7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been studied for various applications:

Mechanism of Action

The mechanism of action of 7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of pyrazolo[1,5-a]pyrimidines differ primarily in substituents at the 2-, 3-, 5-, and 7-positions. Below is a comparative analysis:

Compound Name Substituents Key Features
7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine 7-position: Thiophen-3-yl - Thiophene enhances π-π stacking and solubility in lipophilic environments.
2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 832739-70-5) 2-position: Methyl; 7-position: Trifluoromethyl - CF3 group increases lipophilicity and metabolic stability.
3-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1783349-30-3) 3-position: Cyclopropyl - Cyclopropyl introduces ring strain, potentially enhancing reactivity.
5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1006434-36-1) 5-position: Dimethylpyrazolyl; 7-position: CF3 - Bulky pyrazolyl group may sterically hinder interactions.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group (logP ~2.5) increases hydrophobicity compared to thiophen-3-yl (logP ~2.0) .
  • Solubility : Thiophene-containing derivatives exhibit better aqueous solubility due to sulfur’s polarizability, whereas CF3 analogs require co-solvents .
  • Thermal Stability : Trifluoromethyl derivatives show higher thermal stability (decomposition >250°C) compared to cyclopropyl or thiophene analogs .

Q & A

Q. What are the standard synthetic routes for preparing 7-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, derivatives are synthesized via:
  • Step 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with thiophene derivatives in solvents like benzene or methanol under reflux .
  • Step 2 : Functionalization at position 7 using silylformamidine or arylazo groups, followed by crystallization (e.g., from hexane or ethanol) .
  • Optimization : Adjusting reaction time (e.g., 5–6 hours for reflux), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst selection (e.g., acid/base conditions). Yields can vary from 62% to 70% depending on substituents .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and purity (e.g., δ 2.5–3.5 ppm for methyl groups, δ 150–160 ppm for aromatic carbons) .
  • Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) and fragmentation patterns .
  • Elemental Analysis : Comparing calculated vs. observed C/H/N percentages (e.g., C: 62.77% calc. vs. 62.5% obs.) .

Advanced Research Questions

Q. How do structural modifications at positions 3 and 7 of the pyrazolo[1,5-a]pyrimidine core influence bioactivity and physicochemical properties?

  • Methodological Answer :
  • Substituent Effects :
  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 3 enhance electrophilic reactivity, improving enzyme inhibition (e.g., IC₅₀ values for kinase inhibitors) .
  • Thiophene or arylazo groups at position 7 increase π-π stacking interactions, affecting solubility and binding affinity (e.g., logP changes by 0.5–1.0 units) .
  • Case Study : 3-(4-Chlorophenylazo) derivatives show higher thermal stability (mp 233–235°C) compared to non-halogenated analogs .

Q. What strategies resolve discrepancies in NMR or elemental analysis data during synthesis?

  • Methodological Answer :
  • Data Contradiction Analysis :

Batch Comparison : Replicate syntheses under identical conditions to identify procedural inconsistencies .

Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Purification Reassessment : Recrystallize from alternative solvents (e.g., switch from ethanol to acetonitrile) to remove impurities .

  • Example : A 0.2% deviation in carbon content may indicate incomplete drying; re-dry under vacuum at 50°C .

Q. What computational approaches predict the reactivity or binding interactions of these compounds?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. For example, thiophene substituents show strong van der Waals interactions in ATP-binding pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How are multi-step syntheses designed to introduce thiophene or heterocyclic substituents?

  • Methodological Answer :
  • Modular Synthesis :

Core Formation : Construct pyrazolo[1,5-a]pyrimidine via cyclocondensation of aminopyrazoles with β-ketoesters .

Thiophene Introduction : Use Suzuki-Miyaura coupling for C–C bond formation between brominated cores and thiophen-3-ylboronic acids .

Post-Functionalization : Oxidize thiophene to sulfone groups using H₂O₂/acetic acid for enhanced polarity .

  • Critical Parameters : Protect reactive sites (e.g., amines) with tert-butyloxycarbonyl (Boc) groups to prevent side reactions .

Key Considerations for Researchers

  • Avoid Common Pitfalls : Ensure anhydrous conditions for silylformamidine reactions to prevent hydrolysis .
  • Advanced Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for isomers .
  • Collaborative Validation : Cross-verify spectral data with crystallography (e.g., CCDC entries) .

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